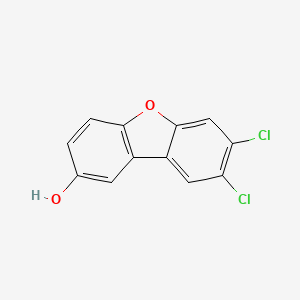![molecular formula C11H17N3 B12876586 7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[410]heptan-7-amine is a bicyclic amine compound featuring a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine typically involves the reaction of a bicyclo[4.1.0]heptane derivative with a pyrazole derivative under specific conditions. One common method involves the use of azide-alkyne cycloaddition reactions, where azidocaranols react with mono-substituted acetylenes . The reaction conditions often include the use of copper(I) iodide (CuI) as a catalyst, along with diisopropylethylamine (DIPEA) and acetic acid (AcOH) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A structurally similar compound with different functional groups and properties.
Bicyclo[4.1.0]heptan-3-one: Another bicyclic compound with a ketone functional group.
Uniqueness
7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine is unique due to its combination of a bicyclic structure and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
7-(1-methylpyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine |
InChI |
InChI=1S/C11H17N3/c1-14-7-8(6-13-14)11(12)9-4-2-3-5-10(9)11/h6-7,9-10H,2-5,12H2,1H3 |
Clave InChI |
DZIWJOQEOKPQBF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2(C3C2CCCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12876509.png)
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)

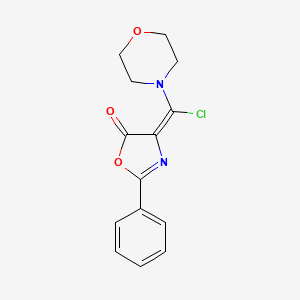
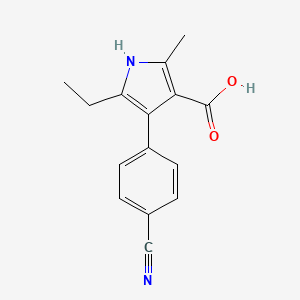
![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
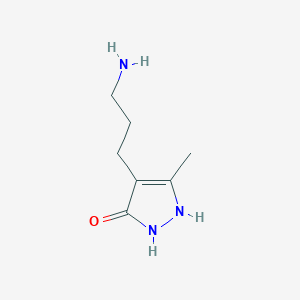
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)
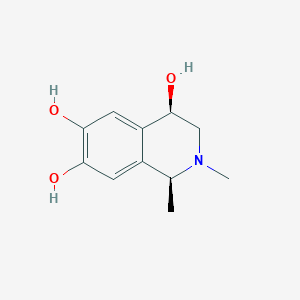
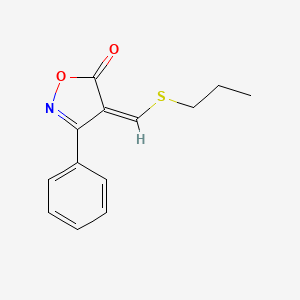
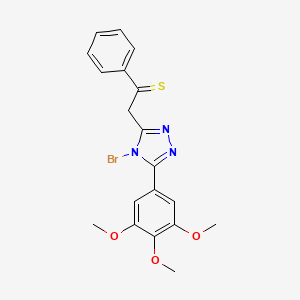

![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
